molecular formula C16H17NO2 B6372261 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% CAS No. 1261941-73-4

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%

Cat. No. B6372261
CAS RN: 1261941-73-4
M. Wt: 255.31 g/mol
InChI Key: LJHUCYZJJWIVRF-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% (5-DAPM) is an organic compound used as a reagent in various chemical synthesis and scientific research applications. It is a white solid with a faint odor and is soluble in common organic solvents such as ethanol, methanol, and acetone. 5-DAPM is a derivative of the parent compound phenol and is used in a variety of scientific research applications due to its unique properties, such as its high solubility in organic solvents, low toxicity, and low volatility.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is a versatile compound used in a variety of scientific research applications. It is used as a reagent in the synthesis of drugs, pesticides, and other organic compounds. It is also used as a catalyst in the polymerization of vinyl monomers. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is used in the synthesis of fluorescent dyes, which are used in a variety of biomedical applications such as imaging and diagnostics.

Mechanism of Action

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% acts as a nucleophilic reagent in organic synthesis. It is able to react with electrophilic substrates in order to form new covalent bonds. This reaction is catalyzed by an acid, which activates the nucleophile by protonating the nitrogen atom of the dimethylaminocarbonyl group. The protonated nitrogen atom is then able to attack the electrophilic substrate, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is generally considered to be non-toxic and non-irritating. It is not known to be carcinogenic, mutagenic, or teratogenic. However, it is important to note that 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is a powerful nucleophilic reagent that can react with a variety of compounds in the body. Therefore, it is important to take precautions when handling and using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in order to avoid any potential adverse effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in laboratory experiments are its high solubility in organic solvents, low toxicity, and low volatility. It is also relatively inexpensive and easy to obtain. The main limitation of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is its reactivity, which can lead to unwanted side reactions. Therefore, it is important to take precautions when handling and using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in order to avoid any potential adverse effects.

Future Directions

There are a variety of potential future directions for the use of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% in scientific research. It could be used in the synthesis of new drugs, pesticides, and other organic compounds. It could also be used in the synthesis of fluorescent dyes for use in biomedical applications. Additionally, it could be used as a catalyst in the polymerization of vinyl monomers. Finally, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings.

Synthesis Methods

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of phenol with dimethylaminocarbonyl chloride in the presence of a base to form N,N-dimethylaminocarbonylphenol. The second step involves the reaction of N,N-dimethylaminocarbonylphenol with 3-methylphenol in the presence of an acid catalyst to form 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%. This two-step process yields a final product that is 95% pure.

properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-14(10-15(18)9-11)12-4-6-13(7-5-12)16(19)17(2)3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHUCYZJJWIVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683970
Record name 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-73-4
Record name 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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